1-Benzyl-3-(3-methoxyphenyl)thiourea
Description
Properties
IUPAC Name |
1-benzyl-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-18-14-9-5-8-13(10-14)17-15(19)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQPHBHZJCQWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-(3-methoxyphenyl)thiourea can be synthesized through the reaction of benzylamine with 3-methoxyphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
Benzylamine+3-Methoxyphenyl isothiocyanate→1-Benzyl-3-(3-methoxyphenyl)thiourea
The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 1-Benzyl-3-(3-methoxyphenyl)thiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(3-methoxyphenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The thiocarbonyl group (C=S) can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl and methoxyphenyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and nucleophiles like amines and alcohols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the reagents used.
Scientific Research Applications
Applications in Organic Synthesis
1-Benzyl-3-(3-methoxyphenyl)thiourea serves as a valuable reagent in organic synthesis, particularly for preparing various heterocyclic compounds. Its ability to act as a building block for more complex molecules makes it significant in synthetic chemistry.
Table 1: Synthetic Applications
| Application | Description |
|---|---|
| Heterocyclic Compound Synthesis | Acts as a precursor for synthesizing diverse heterocyclic structures. |
| Functionalization | Modifies existing compounds to enhance biological activity or reactivity. |
| Building Block | Serves as an intermediate in the synthesis of more complex organic molecules. |
Biological Activities
Research indicates that 1-Benzyl-3-(3-methoxyphenyl)thiourea exhibits notable biological activities, including antimicrobial and anticancer properties. These activities are attributed to its interaction with specific biological targets.
Case Studies
- Antimicrobial Activity : A study demonstrated that thiourea derivatives similar to 1-Benzyl-3-(3-methoxyphenyl)thiourea exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria at concentrations as low as 200 µg/mL .
- Anticancer Potential : Preliminary investigations suggest that this compound may interfere with cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Applications in Material Science
Thiourea derivatives have also been explored for their potential applications in material science, particularly in crystal engineering and organic semiconductors.
Table 2: Material Science Applications
| Application | Description |
|---|---|
| Crystal Engineering | Used to develop new materials with specific crystalline properties. |
| Organic Semiconductors | Investigated for their role in enhancing the performance of organic electronic devices. |
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives vary significantly in biological activity and structural properties depending on substituent groups. Below is a comparative analysis of 1-Benzyl-3-(3-methoxyphenyl)thiourea with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Thiourea Derivatives
*Molecular weight calculated based on molecular formula (C₁₆H₁₈N₂OS).
Key Findings:
Substituent Effects on Structure and Activity :
- Benzyl vs. Benzoyl Groups : Benzyl-substituted thioureas (e.g., the target compound) exhibit less electron-withdrawing character compared to benzoyl derivatives (e.g., 1-Benzoyl-3-(4-methoxyphenyl)thiourea). This difference impacts hydrogen-bonding strength and molecular packing .
- Methoxy Position : The 3-methoxy substituent in the target compound contrasts with 4-methoxy analogs (e.g., 1-Benzoyl-3-(4-methoxyphenyl)thiourea). Meta-substitution may reduce symmetry, affecting crystal packing and intermolecular interactions .
Biological Activity :
- Pyridinyl-substituted thioureas (e.g., 1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea) show enhanced antibacterial activity when coordinated to metals like Cu(I), suggesting that the target compound’s methoxyphenyl group could be optimized for similar applications .
- Chlorinated analogs (e.g., 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea) are studied for their coordination chemistry, highlighting the role of electron-withdrawing groups in metal-ligand interactions .
Hydrogen Bonding and Conformation :
- Most benzoylthiourea derivatives adopt a syn–anti configuration across the thiourea core, stabilized by N–H⋯O/S interactions. The benzyl group in the target compound may alter this configuration due to reduced planarity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Benzyl-3-(3-methoxyphenyl)thiourea, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound is typically synthesized via condensation of benzyl isothiocyanate with 3-methoxyaniline in polar solvents (e.g., ethanol or methanol) under reflux. For unsymmetrical thioureas, stoichiometric control of reactants and reaction time (6–12 hours) is critical to minimize byproducts. Purification via recrystallization or column chromatography is recommended to achieve >95% purity . Optimization may involve adjusting pH (neutral to slightly basic) and using catalysts like triethylamine to accelerate the reaction.
Q. Which spectroscopic techniques are indispensable for characterizing this thiourea derivative, and what key spectral markers should be prioritized?
- Methodology :
- NMR : Look for thiourea NH protons (δ 9–11 ppm in H NMR) and methoxy group signals (δ ~3.8 ppm). In C NMR, the thiocarbonyl (C=S) appears at δ 175–185 ppm .
- IR : The C=S stretch (1250–1350 cm) and N-H bends (1500–1600 cm) are diagnostic. Methoxy C-O stretches appear near 1250 cm .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H] for CHNOS: calculated 273.1063) .
Q. How can researchers validate the purity of synthesized 1-Benzyl-3-(3-methoxyphenyl)thiourea?
- Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water) or LC-MS to detect impurities. Purity >98% is achievable via recrystallization in ethanol/water mixtures. Cross-validate with melting point analysis (literature vs. observed) .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic structure and reactivity of 1-Benzyl-3-(3-methoxyphenyl)thiourea?
- Methodology :
- DFT Calculations : Employ B3LYP/6-311++G(d,p) to optimize geometry and compute HOMO-LUMO gaps (e.g., ~4.5 eV), predicting charge-transfer interactions. Compare with experimental XRD bond lengths (e.g., C=S: ~1.68 Å) .
- NBO Analysis : Identify hyperconjugative interactions (e.g., LP(S) → σ*(N-H)) stabilizing the thione tautomer .
- TD-DFT : Simulate UV-Vis spectra (λ~270–300 nm in methanol) to correlate with experimental absorbance .
Q. What strategies resolve crystallographic data discrepancies in thiourea derivatives, particularly for non-merohedral twinning?
- Methodology : Use SHELXL for structure refinement. For twinned crystals, apply the TWIN/BASF commands and validate with R < 0.05. High-resolution data (d-spacing < 0.8 Å) improves anisotropic displacement parameter (ADP) modeling .
Q. How does substituent variation (e.g., methoxy vs. ethoxy) on the phenyl ring modulate biological activity in thiourea derivatives?
- Methodology : Conduct structure-activity relationship (SAR) studies:
- Antimicrobial Assays : Compare MIC values against S. aureus for derivatives with varying substituents. Methoxy groups enhance lipophilicity, improving membrane penetration .
- Molecular Docking : Simulate binding to target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to identify key interactions (e.g., H-bonding with C=S) .
Q. When experimental spectral data conflicts with computational predictions, what systematic approaches diagnose errors?
- Methodology :
- Purity Check : Re-run HPLC/LC-MS to rule out impurities .
- Tautomerism : Investigate thione-thiol tautomer equilibria via H NMR in DMSO-d (observe exchangeable protons) .
- Basis Set Validation : Re-calculate DFT with larger basis sets (e.g., def2-TZVP) to reduce basis set superposition error (BSSE) .
Q. What coordination modes does 1-Benzyl-3-(3-methoxyphenyl)thiourea exhibit in metal complexes, and how do they influence catalytic activity?
- Methodology : Synthesize Cu(I) or Hg(II) complexes and characterize via X-ray crystallography. Thiourea typically binds via S (monodentate) or S/N (bidentate), influencing redox properties. For example, Cu(I) complexes catalyze Ullmann couplings with TOF > 100 h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
